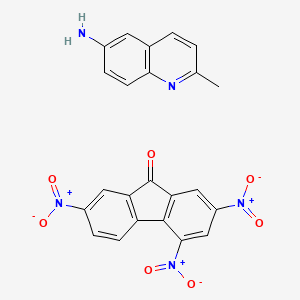
2-Methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one
Overview
Description
2-Methylquinolin-6-amine and 2,4,7-trinitrofluoren-9-one are organic compounds with significant applications in various fields 2-Methylquinolin-6-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Methylquinolin-6-amine
-
2,4,7-Trinitrofluoren-9-one
Synthesis: The synthesis of 2,4,7-trinitrofluoren-9-one involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction mixture is cooled to maintain a temperature below 10°C, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
2-Methylquinolin-6-amine: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
2,4,7-Trinitrofluoren-9-one: Industrial production involves controlled nitration processes with stringent safety measures due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 2-Methylquinolin-6-amine can be oxidized to form quinoline derivatives with different functional groups.
Reduction: 2,4,7-Trinitrofluoren-9-one can be reduced to form amino derivatives, which are useful intermediates in organic synthesis.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
2-Methylquinolin-6-amine: Oxidation can produce quinoline N-oxides, while substitution can yield various quinoline derivatives.
2,4,7-Trinitrofluoren-9-one: Reduction can produce amino-fluorenones, and substitution can yield nitro-substituted fluorenones.
Scientific Research Applications
Chemistry
Catalysis: Both compounds are used as catalysts in various organic reactions due to their unique electronic properties.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Quinoline derivatives, including 2-Methylquinolin-6-amine, exhibit antimicrobial activity against various pathogens.
Anticancer Agents: Some derivatives of these compounds have shown potential as anticancer agents in preclinical studies.
Medicine
Drug Development: These compounds are investigated for their potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry
Mechanism of Action
2-Methylquinolin-6-amine: This compound exerts its effects by interacting with specific enzymes and receptors in biological systems. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects.
2,4,7-Trinitrofluoren-9-one: This compound acts as an electron acceptor in various chemical reactions, making it useful in redox reactions and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar compounds include quinoline, 2-methylquinoline, and 6-aminoquinoline.
Fluorenone Derivatives: Similar compounds include fluorenone, 2,4-dinitrofluorenone, and 2,7-dinitrofluorenone.
Uniqueness
2-Methylquinolin-6-amine: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
2,4,7-Trinitrofluoren-9-one: The presence of three nitro groups enhances its reactivity and makes it a versatile compound in both industrial and research applications.
Properties
IUPAC Name |
2-methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C10H10N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-2-3-8-6-9(11)4-5-10(8)12-7/h1-5H;2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLVZDCVFSBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















